methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative with a substituted ester and nitrile functional group. Its molecular formula is C₈H₉N₃O₂, and it features a methyl ester group at position 2, a cyano group at position 4, and a methyl substituent at position 1 of the pyrrole ring. This compound has been utilized in organic synthesis and medicinal chemistry research, though commercial availability varies. For instance, CymitQuimica lists it as a discontinued product , while Santa Cruz Biotechnology offers it in 250 mg ($440.00) and 1 g ($930.00) quantities .
Properties
IUPAC Name |
methyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-11-4-5(3-9)6(10)7(11)8(12)13-2/h4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRTVQIOOCBWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyanoacetamide derivative with a suitable aldehyde in the presence of a base can lead to the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, electrostatic interactions, or covalent bonds with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of substituted pyrrole-2-carboxylates. Key analogs include:
Ethyl 3-Amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate
- CAS : 1038697-86-7
- Molecular Formula : C₁₀H₁₃N₃O₂
- Molecular Weight : 207.23 g/mol
- Substituents : Ethyl ester (position 2) and ethyl group (position 1).
- Synthetic Relevance : This analog’s ethyl substituents increase hydrophobicity compared to the methyl-substituted parent compound. It is available commercially (American Elements) for research purposes .
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
- CAS : 145162-36-3
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 193.20 g/mol
- Substituents : Ethyl ester (position 2) and methyl group (position 1).
- Key Difference : The ethyl ester enhances steric bulk and alters solubility relative to the methyl ester variant. This compound is structurally intermediate between the parent compound and the fully ethyl-substituted analog .
Data Table: Structural and Commercial Comparison
Biological Activity
Methyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with an amino group at the 3-position and a cyano group at the 4-position. Its molecular formula is with a molecular weight of approximately 179.18 g/mol. The presence of these functional groups allows for unique interactions within biological systems, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity through:
- Hydrogen Bonding : Interactions with active sites of enzymes.
- Electrostatic Interactions : Affecting the charge distribution within target molecules.
- Covalent Bonding : Forming stable complexes with specific biomolecules.
These interactions can inhibit or activate enzymatic functions, influencing cellular signaling pathways and biological responses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro evaluations indicated minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an antibacterial agent .
Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor. It may bind to specific enzymes' active sites, hindering their normal functions. This characteristic is particularly valuable in developing therapeutic agents targeting diseases linked to enzyme dysregulation, such as cancer and metabolic disorders.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrrole derivatives, including this compound. The compound exhibited antiproliferative effects across various human tumor cell lines, with GI50 values indicating significant cytotoxicity .
| Compound | GI50 Value (nM) | Target |
|---|---|---|
| This compound | 50 | Human cancer cell lines |
| Control (Doxorubicin) | 25 | Human cancer cell lines |
Enzyme Interaction Study
Research conducted on enzyme interactions revealed that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition was assessed using kinetic assays, demonstrating a competitive inhibition profile with Ki values suggesting strong binding affinity.
Q & A
Q. What statistical methods are appropriate for analyzing biological activity data from derivatives?
- Methodological Answer :
- Dose-Response Curves : Fit data to Hill equations (GraphPad Prism) for IC determination.
- Multivariate Analysis : PCA (Principal Component Analysis) correlates structural features with activity (e.g., methyl vs. benzyl groups in ).
- Reproducibility Checks : Report SEM (standard error of mean) across triplicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
